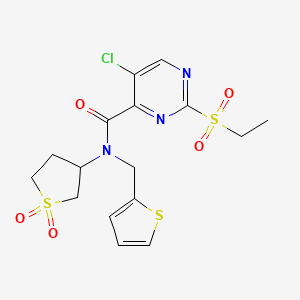
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfonyl)-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(11-dioxo-1lambda6-thiolan-3-yl)-2-(ethanesulfonyl)-N-[(thiophen-2-yl)methyl]pyrimidine-4-carboxamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrimidine core substituted with various functional groups, including a chloro group, an ethanesulfonyl group, and a thiophene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(11-dioxo-1lambda6-thiolan-3-yl)-2-(ethanesulfonyl)-N-[(thiophen-2-yl)methyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced via sulfonylation reactions using ethanesulfonyl chloride in the presence of a base like triethylamine.
Incorporation of the Thiophene Moiety: The thiophene moiety can be attached through a nucleophilic substitution reaction using thiophene derivatives.
Formation of the Thiolan Ring: The thiolan ring can be formed through cyclization reactions involving appropriate thiol and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Optimization of temperature, pressure, and solvent systems to maximize efficiency.
Purification: Implementation of purification techniques such as recrystallization, chromatography, and distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol and thiophene moieties, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products
Oxidation: Formation of sulfoxides, sulfones, or oxidized thiophene derivatives.
Reduction: Formation of alcohols, amines, or reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Use in the development of probes for studying biological processes.
Enzyme Inhibition: Potential as an inhibitor of specific enzymes involved in disease pathways.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases such as cancer, infections, or inflammatory conditions.
Industry
Materials Science: Use in the development of advanced materials with specific properties.
Chemical Manufacturing: Application in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(11-dioxo-1lambda6-thiolan-3-yl)-2-(ethanesulfonyl)-N-[(thiophen-2-yl)methyl]pyrimidine-4-carboxamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(ethanesulfonyl)pyrimidine-4-carboxamide: Lacks the thiolan and thiophene moieties.
N-(11-Dioxo-1lambda6-thiolan-3-yl)-2-(ethanesulfonyl)-N-[(thiophen-2-yl)methyl]pyrimidine-4-carboxamide: Lacks the chloro group.
5-Chloro-N-(11-dioxo-1lambda6-thiolan-3-yl)-2-(ethanesulfonyl)pyrimidine-4-carboxamide: Lacks the thiophene moiety.
Uniqueness
The uniqueness of 5-chloro-N-(11-dioxo-1lambda6-thiolan-3-yl)-2-(ethanesulfonyl)-N-[(thiophen-2-yl)methyl]pyrimidine-4-carboxamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chloro, ethanesulfonyl, thiolan, and thiophene moieties allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C16H18ClN3O5S3 |
|---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
5-chloro-N-(1,1-dioxothiolan-3-yl)-2-ethylsulfonyl-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H18ClN3O5S3/c1-2-28(24,25)16-18-8-13(17)14(19-16)15(21)20(9-12-4-3-6-26-12)11-5-7-27(22,23)10-11/h3-4,6,8,11H,2,5,7,9-10H2,1H3 |
InChI Key |
DKKXAIRZSCVHQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11418295.png)


![4-(4-butoxyphenyl)-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11418304.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B11418305.png)

![1-(4-benzylpiperazin-1-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one](/img/structure/B11418312.png)
![Diethyl {2-(4-methoxybenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11418313.png)
![Methyl 3-acetyl-8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B11418319.png)
![3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B11418341.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B11418346.png)
![Diethyl {2-(4-methoxybenzyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11418366.png)
![N-(3-chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B11418367.png)
![N-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11418369.png)
